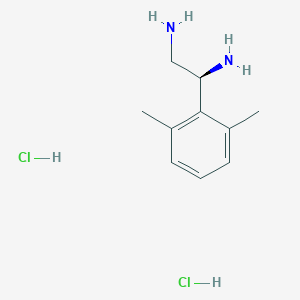
(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of two amine groups and a dimethylphenyl group, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine typically involves the reaction of 2,6-dimethylphenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reducing agent. The resulting amine is then treated with hydrochloric acid to obtain the dihydrochloride salt form .
Industrial Production Methods
On an industrial scale, the production of (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form amides, ureas, or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are used under mild to moderate conditions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines
Substitution: Amides, ureas, substituted amines
Aplicaciones Científicas De Investigación
(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules and ligands for asymmetric catalysis.
Biology: Employed in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Mecanismo De Acción
The mechanism of action of (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(2,6-Dimethylphenyl)ethanamine: Lacks the second amine group, making it less versatile in certain synthetic applications.
1-(2,6-Dimethylphenyl)ethanone: Contains a carbonyl group instead of amine groups, leading to different reactivity and applications.
(S)-1-(2,6-Dimethylphenyl)ethan-1-amine: Similar structure but with different stereochemistry, affecting its interaction with chiral environments.
Uniqueness
(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl is unique due to its chiral nature and the presence of two amine groups, which provide multiple sites for chemical modification. This makes it a valuable compound for the synthesis of a wide range of derivatives with diverse applications in chemistry, biology, and industry.
Propiedades
Fórmula molecular |
C10H18Cl2N2 |
|---|---|
Peso molecular |
237.17 g/mol |
Nombre IUPAC |
(1S)-1-(2,6-dimethylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-7-4-3-5-8(2)10(7)9(12)6-11;;/h3-5,9H,6,11-12H2,1-2H3;2*1H/t9-;;/m1../s1 |
Clave InChI |
MCBUOAQEOLYWID-KLQYNRQASA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)[C@@H](CN)N.Cl.Cl |
SMILES canónico |
CC1=C(C(=CC=C1)C)C(CN)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


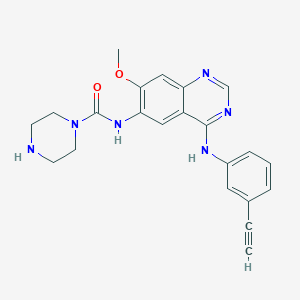
![4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13024719.png)
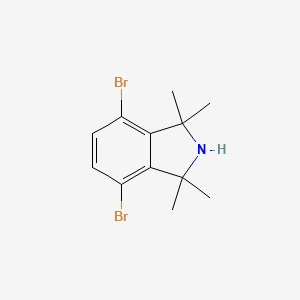
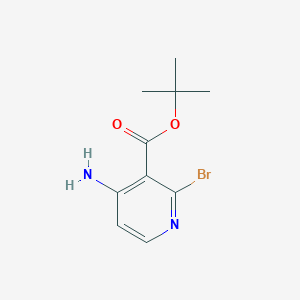
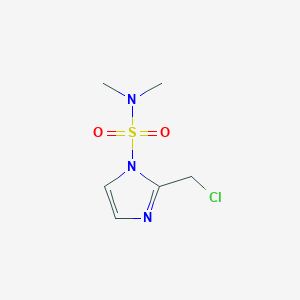
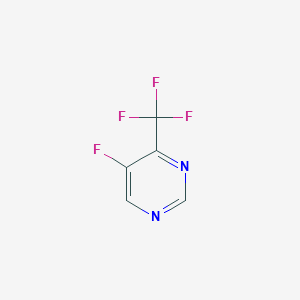
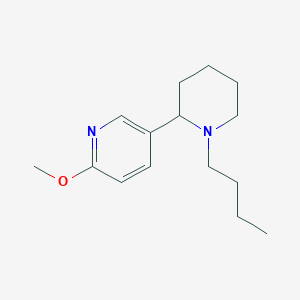
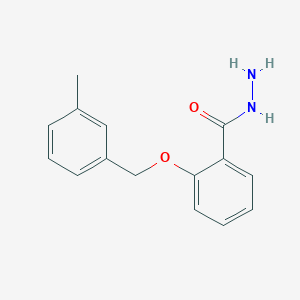
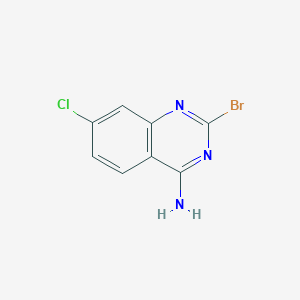
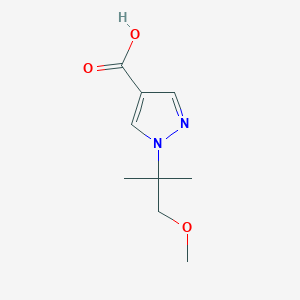
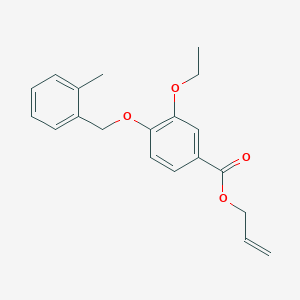
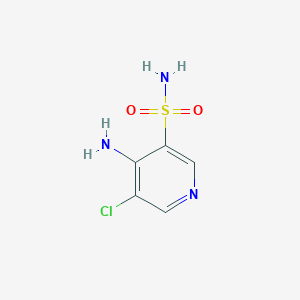
![4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13024807.png)

